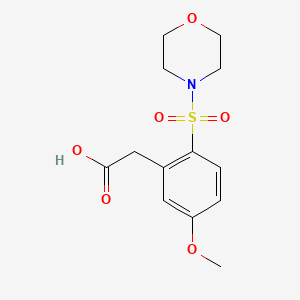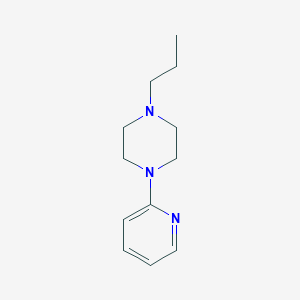
3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ACCM and is a derivative of benzamide. In
科学研究应用
ACCM has been extensively studied for its potential applications in various fields. One of the most promising applications of ACCM is in the field of cancer research. Studies have shown that ACCM has anti-tumor properties and can inhibit the growth of cancer cells. ACCM has also been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
作用机制
The mechanism of action of ACCM is not fully understood. However, it is believed that ACCM works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the reduction of pain.
Biochemical and Physiological Effects
ACCM has been shown to have a variety of biochemical and physiological effects. Studies have shown that ACCM can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the reduction of pain. ACCM has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the major advantages of ACCM is its potential use in cancer research. ACCM has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. ACCM is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of ACCM is its potential toxicity. Studies have shown that ACCM can be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of ACCM. One potential direction is the development of new analogs of ACCM that have improved anti-tumor properties and reduced toxicity. Another potential direction is the study of the mechanism of action of ACCM, which can help to identify new targets for cancer therapy. Additionally, the use of ACCM in combination with other drugs and therapies is an area of active research, as it may lead to more effective treatments for cancer and other diseases.
Conclusion
In conclusion, 3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of ACCM involves the reaction of 4-chloro-N-cyclohexyl-N-methylbenzamide with ammonia in the presence of hydrogen gas. ACCM has been extensively studied for its potential applications in cancer research and as an analgesic. The mechanism of action of ACCM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. ACCM has several advantages for use in lab experiments, including its potential use in cancer research and its relative ease of synthesis. However, its potential toxicity is a limitation that must be taken into consideration. Several future directions for the study of ACCM include the development of new analogs, the study of its mechanism of action, and the use of ACCM in combination with other drugs and therapies.
合成方法
The synthesis of ACCM involves the reaction of 4-chloro-N-cyclohexyl-N-methylbenzamide with ammonia in the presence of hydrogen gas. The reaction takes place under high pressure and high temperature, resulting in the formation of ACCM. This synthesis method has been optimized to produce high yields of ACCM with high purity.
属性
IUPAC Name |
3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(16)9-10/h7-9,11H,2-6,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZACAOBOQCZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)

![2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1h-Indol-3-Yl]-N-[(1s)-1-(Hydroxymethyl)propyl]acetamide](/img/structure/B7468930.png)
![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)
![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)


![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)
![3-[(E)-2-[3-(difluoromethoxy)-4-methoxyphenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7468974.png)
![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)

![5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole](/img/structure/B7468998.png)

![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)